Methyl 2-(5-bromopyrimidin-2-YL)acetate
Description
Significance of the 5-Bromopyrimidine (B23866) Core in Medicinal Chemistry
The 5-bromopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable biological properties to a molecule. The pyrimidine (B1678525) ring itself is a fundamental component of nucleobases in DNA and RNA, making it a familiar structure for biological systems. The introduction of a bromine atom at the 5-position significantly influences the electronic properties of the ring and provides a key handle for synthetic diversification through various cross-coupling reactions.
This structural motif is a common feature in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. sigmaaldrich.com Pyrimidine derivatives are known to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory properties. sigmaaldrich.com The 5-bromopyrimidine unit is particularly valuable in the design of kinase inhibitors, where the bromine atom can form critical halogen bonds with the target protein, enhancing binding affinity and selectivity. Furthermore, its presence can improve the metabolic stability and pharmacokinetic profile of a drug candidate. The versatility of the 5-bromopyrimidine core makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in the quest for new therapeutic agents. acs.org
Overview of Research Areas for Methyl 2-(5-bromopyrimidin-2-YL)acetate and its Derivatives
The utility of this compound as a synthetic intermediate is highlighted by its application in the creation of a diverse range of derivatives with significant potential in various research areas, most notably in the development of novel therapeutics.
One of the most prominent applications of a derivative of this compound is in the synthesis of dual endothelin receptor antagonists. acs.org A notable example is the development of Macitentan, a drug used for the treatment of pulmonary arterial hypertension. acs.org The synthesis of Macitentan and related analogs has provided valuable insights into the structure-activity relationships (SAR) of 5-bromopyrimidine derivatives. For instance, research has shown that the introduction of a 5-bromopyrimidine moiety to the ethylene (B1197577) glycol linker of a parent compound significantly improves its affinity for both ETA and ETB receptors. acs.orgresearchgate.net
The following table summarizes the structure-activity relationship for a series of endothelin receptor antagonists derived from a scaffold containing the 5-bromopyrimidine core.
Structure-Activity Relationship of Endothelin Receptor Antagonists
| Compound | R | ETA IC₅₀ (nM) | ETB IC₅₀ (nM) | Source |
| 20 | H | 1.8 | 430 | acs.org |
| 23 | Me | 4.6 | 780 | acs.org |
| 24 | Cl | 0.5 | 290 | acs.org |
| 8 | Br | 0.5 | 320 | acs.org |
| 25 | MeO | 0.4 | 300 | acs.org |
| 26 | MeS | 0.3 | 88 | acs.org |
| 27 | CF₃ | 0.5 | 360 | acs.org |
| 28 | cyclopropyl (B3062369) | 1.7 | 450 | acs.org |
Beyond endothelin receptor antagonism, derivatives of this compound are being explored in other therapeutic areas. The pyrimidine core is a key structural element in many kinase inhibitors, and the 5-bromo substituent can be exploited to achieve potent and selective inhibition. This makes the compound a valuable precursor for the synthesis of novel anti-cancer agents. sigmaaldrich.com The development of small molecules targeting various kinases is an active area of research in oncology.
Furthermore, the reactivity of the bromine atom allows for the introduction of various functional groups, leading to the synthesis of diverse heterocyclic systems. These systems are often investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The adaptability of the this compound scaffold ensures its continued relevance in the exploration of new chemical entities with therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDVBXMTQIIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649129 | |
| Record name | Methyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948594-80-7 | |
| Record name | Methyl 5-bromo-2-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948594-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (5-bromopyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of Methyl 2 5 Bromopyrimidin 2 Yl Acetate
Chemical Transformations of the Pyrimidine (B1678525) Ring and Acetate (B1210297) Moiety
The chemical behavior of methyl 2-(5-bromopyrimidin-2-yl)acetate is dictated by its distinct functional groups. The pyrimidine core, being an electron-deficient heterocycle, influences the reactivity of its substituents. The bromine atom at the C-5 position and the methyl acetate group at the C-2 position are the primary sites for chemical modifications.
The oxidation of the pyrimidine ring can be challenging due to its inherent electron-deficient nature. However, under specific conditions, oxidation can occur. For instance, the pyrimidine ring can undergo oxidation at its nitrogen atoms. researchgate.net The oxidation of substituted pyrimidines often requires potent oxidizing agents. While direct oxidation of the pyrimidine ring in this compound is not extensively documented, related studies on alkyl-substituted pyrimidines have shown that oxidation can lead to the formation of carboxylic acids or ring-opened products depending on the oxidant and reaction conditions. researchgate.net For example, oxidation with potassium permanganate (B83412) can convert alkyl substituents to carboxylic acid groups. researchgate.net Furthermore, visible-light-driven photocatalytic aerobic oxidation has been employed for the dehydrogenation of 2-substituted dihydropyrimidines to their corresponding pyrimidines, demonstrating a modern approach to pyrimidine oxidation. rsc.orgrsc.org
The acetate moiety offers another site for oxidative transformations. The α-carbon to the carbonyl group can potentially be oxidized, although this would compete with reactions on the more reactive pyrimidine ring.
The reduction of the pyrimidine ring is more readily achievable than its oxidation due to its electron-deficient character. researchgate.net Catalytic hydrogenation is a common method for the reduction of pyrimidine rings, often leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.edunih.gov The choice of catalyst and reaction conditions can influence the extent of reduction. For instance, reduction with borohydride (B1222165) can yield tetrahydropyrimidine derivatives. researchgate.net
A significant reaction for this compound is the dehalogenation of the bromine atom. This can be achieved through catalytic hydrogenation or by using metal-free reducing systems. A notable metal-free method for the dehalogenation of 5-bromopyrimidine (B23866) derivatives utilizes a mixture of DMF and a trialkylamine as the hydrogen source. This approach offers a milder and more environmentally friendly alternative to traditional metal-catalyzed reductions.
The ester group of the acetate moiety can also be reduced. Strong reducing agents like lithium aluminum hydride would likely reduce the ester to the corresponding alcohol, 2-(5-bromopyrimidin-2-yl)ethanol. This transformation provides a route to further functionalization of the side chain.
The bromine atom at the C-5 position of the pyrimidine ring is a key site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. While the C-5 position is generally less activated towards nucleophilic attack than the C-2, C-4, and C-6 positions in the pyrimidine ring, reactions can be facilitated, particularly under microwave irradiation. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions are particularly effective for the substitution of the bromine atom. nobelprize.orglibretexts.orgwikipedia.orgacs.org Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups at the C-5 position. nobelprize.orglibretexts.orgresearchgate.net For example, 5-bromopyrimidine can react with bithiophene in the presence of a palladium catalyst to yield 5-hetaryl substituted pyrimidines. researchgate.net
Nucleophilic aromatic substitution (SNAr) with various nucleophiles is also a viable pathway. Amines, thiols, and alkoxides can displace the bromine atom, particularly when the pyrimidine ring is further activated. The reaction of 5-bromopyrimidine derivatives with sodium azide (B81097) has also been reported. acs.org The nucleophilic substitution of heteroaryl halides with thiols can proceed smoothly in the presence of a base like potassium carbonate. nih.gov Similarly, amines can act as nucleophiles to displace halides on pyridine (B92270) rings, a reaction that can be analogous to pyrimidine systems. youtube.comclockss.org
The acetate moiety also presents opportunities for nucleophilic attack. The carbonyl carbon is susceptible to attack by nucleophiles, leading to reactions such as hydrolysis, amidation, or transesterification.
Strategic Derivatization for Structural Modification
The strategic functionalization of this compound allows for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
The methyl ester of this compound can be converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction typically involves heating the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. The resulting hydrazide is a key intermediate for the synthesis of hydrazone analogues.
Hydrazones are formed by the condensation of the carbohydrazide with various aldehydes or ketones. nih.gov This reaction is usually carried out under reflux in a protic solvent. The resulting hydrazones possess the R1R2C=NNHC(=O)- structural motif and are known to exhibit a wide range of biological activities. The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and its subsequent conversion to hydrazone derivatives has been reported, showcasing a similar synthetic strategy. nih.gov While direct reaction of hydrazine with some pyrimidine esters can lead to ring opening under harsh conditions, controlled conditions can yield the desired hydrazide. researchgate.net
Table 1: Examples of Reagents for Hydrazone Formation
| Carbonyl Compound | Resulting Hydrazone Substituent |
| Benzaldehyde | Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| Acetone | Isopropylidene |
The pyrimidine ring of this compound is a valuable scaffold for the construction of fused heterocyclic systems. nih.gov A common strategy involves the reaction of a 2-aminopyrimidine (B69317) derivative with a bifunctional electrophile. While the starting material is not a 2-aminopyrimidine, it can be envisioned that the bromine at C-5 could be substituted by an amino group, which can then participate in cyclization reactions.
A prominent example of fused heterocycles derived from pyrimidines are the imidazo[1,2-a]pyrimidines. organic-chemistry.orgmdpi.comnih.govnih.gov These are typically synthesized via the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.gov Although this specific pathway is not directly applicable to this compound without prior modification, it highlights a general strategy for forming fused systems. The synthesis of imidazo[1,2-a]pyrimidines can also be achieved through gold-nanoparticle-catalyzed reactions between aryl ketones and 2-aminopyrimidine. mdpi.com
The formation of spirocyclic systems containing a pyrimidine ring is another area of interest. nih.govresearchgate.net These structures are often synthesized through multicomponent reactions involving a pyrimidine-containing starting material. For instance, spiro-pyrimidine derivatives can be prepared through the reaction of a dicarbonyl compound, an amine, and a pyrimidine derivative. researchgate.net The functional groups on this compound could potentially be manipulated to participate in such cyclization reactions to form novel spirocyclic architectures.
Table 2: Examples of Fused Heterocyclic Systems from Pyrimidine Precursors
| Fused System | General Synthetic Approach |
| Imidazo[1,2-a]pyrimidine | Condensation of 2-aminopyrimidine with α-haloketones. nih.gov |
| Pyrido[2,3-d]pyrimidine | Condensation of 4-aminopyrimidines with α,β-unsaturated ketones. nih.gov |
| Thiazolo[4,5-d]pyrimidine | Michael addition reaction of 4-thiazolidinones with thiourea. researchgate.net |
| Triazolo[4,3-a]pyrimidine | Intramolecular cyclization of hydrazino-pyrimidines. researchgate.net |
Alkylation and Arylation of the Pyrimidine Acetate Scaffold
The chemical scaffold of this compound offers two primary sites for functionalization: the bromine-substituted C-5 position of the pyrimidine ring and the α-carbon of the acetate moiety. These sites allow for a diverse range of molecular modifications through arylation and alkylation reactions, respectively. Such modifications are crucial in medicinal chemistry and materials science for the development of novel compounds with tailored properties.
Arylation at the C-5 Position
The bromine atom at the C-5 position of the pyrimidine ring is susceptible to substitution via transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a widely employed and robust method for forming carbon-carbon bonds between aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as an arylboronic acid or ester.
While specific studies detailing the Suzuki-Miyaura arylation of this compound are not extensively documented in publicly available literature, the reactivity of similar 5-bromopyrimidine systems is well-established. For instance, the palladium-catalyzed coupling of 5-bromopyrimidines with various aryl and heteroaryl boronic acids proceeds with good to excellent yields. researchgate.netmdpi.com These reactions demonstrate the feasibility of functionalizing the C-5 position. The general reaction scheme involves the coupling of the bromo-pyrimidine substrate with an arylboronic acid in the presence of a palladium catalyst and a base.
Key components for a successful Suzuki-Miyaura coupling include:
Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used, often with phosphine (B1218219) ligands. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂). mdpi.comias.ac.inmdpi.com
Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. researchgate.netmdpi.com
Solvent: The choice of solvent is crucial and often involves a mixture of an organic solvent and water. Common solvents include 1,4-dioxane, toluene, and tetrahydrofuran (B95107) (THF). researchgate.netias.ac.inmdpi.com
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on the arylboronic acid.
Table 1: Representative Conditions for Suzuki-Miyaura Arylation of this compound
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 |
Note: The data in this table are representative examples based on analogous reactions and are intended to illustrate the potential synthetic outcomes.
Alkylation of the α-Carbon
The acetate portion of this compound contains an α-carbon with acidic protons. These protons can be abstracted by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2-type reaction to introduce an alkyl group at the α-position, thereby forming a new carbon-carbon bond. pressbooks.publibretexts.orglibretexts.org
A common and effective base for this transformation is lithium diisopropylamide (LDA), which is a strong, sterically hindered base that quantitatively converts the ester to its enolate at low temperatures (e.g., -78 °C). pressbooks.publibretexts.org The subsequent addition of an alkylating agent, such as a primary alkyl halide, results in the desired α-alkylated product.
The general procedure for α-alkylation involves:
Dissolving the this compound in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
Cooling the solution to a low temperature, typically -78 °C.
Slowly adding a solution of a strong base like LDA to generate the enolate.
Adding the alkylating agent (e.g., an alkyl bromide or iodide) to the enolate solution.
Allowing the reaction to warm to room temperature before quenching and workup.
This method is highly efficient for introducing a variety of alkyl groups. It is important to use primary or methyl halides to ensure a successful SN2 reaction and avoid competing elimination reactions that can occur with secondary or tertiary halides. libretexts.org
Table 2: Representative Examples of α-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | LDA | THF | Methyl 2-(5-bromopyrimidin-2-yl)propanoate |
| Ethyl bromide | LDA | THF | Methyl 2-(5-bromopyrimidin-2-yl)butanoate |
| Benzyl bromide | LDA | THF | Methyl 2-(5-bromopyrimidin-2-yl)-3-phenylpropanoate |
| Allyl bromide | LDA | THF | Methyl 2-(5-bromopyrimidin-2-yl)pent-4-enoate |
Note: The data in this table are representative examples based on established chemical principles for α-alkylation of esters and are intended to illustrate potential synthetic applications.
Biological and Pharmacological Investigations of Methyl 2 5 Bromopyrimidin 2 Yl Acetate and Its Bioactive Derivatives
Role as a Key Intermediate in Drug Discovery and Development
Methyl 2-(5-bromopyrimidin-2-yl)acetate serves as a fundamental starting material in the synthesis of complex pharmaceutical agents. nbinno.com The bromine atom at the 5-position of the pyrimidine (B1678525) ring is susceptible to various chemical modifications, allowing for the introduction of diverse functional groups. This chemical reactivity is a cornerstone of its utility, enabling the construction of libraries of derivative compounds for biological screening. nih.govmdpi.com
The development of novel drugs often relies on the strategic modification of a core chemical scaffold to optimize potency, selectivity, and pharmacokinetic properties. This compound provides such a scaffold, and its derivatives have been instrumental in the exploration of new therapeutic agents. For instance, the pyrimidine core is a common feature in many biologically active molecules, and the bromo-substituent offers a convenient handle for synthetic elaboration. nih.govnih.gov
Exploration in Diverse Therapeutic Domains
The versatility of this compound as a synthetic intermediate has led to the investigation of its derivatives in a multitude of therapeutic areas.
Anti-Cancer and Anti-Proliferative Efficacy Studies
Derivatives of pyrimidine are widely recognized for their anti-cancer properties. A number of studies have focused on synthesizing and evaluating the anti-proliferative activity of compounds derived from pyrimidine-based scaffolds. For example, novel 2,4-diamino-5-methyleneaminopyrimidine derivatives have been designed and synthesized, with some compounds showing significant improvement in inhibiting the proliferation of various cancer cell lines, including HCT116, HT-29, MCF-7, and HeLa cells, when compared to the standard drug 5-FU. nih.gov Further mechanistic studies revealed that some of these derivatives could induce cell cycle arrest and apoptosis in cancer cells. nih.gov
In a similar vein, a series of novel alkylamino pyrimidine derivatives were synthesized and evaluated against human cancer cell lines such as MDA-MB-231, A549, HepG2, and MCF-7. nih.gov Many of these compounds demonstrated moderate to potent anti-proliferative activities, with one compound showing a three-fold improvement over fluorouracil in inhibiting HepG2 cell proliferation. nih.gov Flow-activated cell sorting analysis indicated that this promising compound primarily arrested the cancer cells in the G2/M stage of the cell cycle. nih.gov
The isatin (B1672199) scaffold, when combined with other functionalities, has also yielded potent anti-cancer agents. A study on di- or trisubstituted isatin derivatives revealed that the combination of a 1-benzyl group and a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substitution significantly enhanced cytotoxic activity against Jurkat cells. nih.gov One particular compound exhibited an IC50 value of 0.03 μM, which was over 330 times more potent than the parent isatin molecule. nih.gov This compound was found to induce apoptosis through the mitochondrial pathway. nih.gov
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2,4-Diamino-5-methyleneaminopyrimidines | HCT116, HT-29, MCF-7, HeLa | Compound 7i showed 2.1-4.9 fold improvement over 5-FU. Induced cell cycle arrest and apoptosis. | nih.gov |
| Alkylamino Pyrimidines | MDA-MB-231, A549, HepG2, MCF-7 | Compound 7w was 3-fold more potent than fluorouracil against HepG2. Arrested cells in G2/M phase. | nih.gov |
| Isatin Derivatives | Jurkat | Compound 2h had an IC50 of 0.03 μM. Induced apoptosis via mitochondrial pathway. | nih.gov |
| Pyridine (B92270) Derivatives | DLA, MDA-MB-453, SK-BR-3 | Substitutions with OH, F, and Cl decreased IC50 values. CH3 and NO2 groups in para position improved activity. | mdpi.com |
| Quinoline-Triazoles | Multiple | Compound 3h was a potent inhibitor of EGFR, BRAFV600E, and EGFRT790M. Induced apoptosis. | mdpi.com |
Anti-Inflammatory Activity Assessments
Inflammation is a complex biological response, and the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key players in this process. nih.gov The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govaalto.fi
Several studies have reported the synthesis of pyrimidine derivatives with anti-inflammatory properties. For instance, new thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and shown to possess anti-inflammatory activity. researchgate.net Another study focused on a pivalate-based Michael product, which demonstrated inhibitory potential against COX-1, COX-2, and 5-LOX enzymes in vitro. mdpi.com
Furthermore, research into isatin-thiosemicarbazone derivatives has indicated their potential as anti-inflammatory agents. researchgate.net The anti-inflammatory properties of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, isolated from Sideroxylon obtusifolium, have also been demonstrated, showing a reduction in paw edema and neutrophil migration in animal models. nih.gov This compound was found to decrease the immunoreactivity of iNOS, TNF-alpha, COX-2, and NF-kB. nih.gov
| Compound/Derivative Class | Target(s) | Key Findings | Reference(s) |
| Thieno[2,3-d]pyrimidines | Inflammatory Mediators | Exhibited remarkable anti-inflammatory activity in vitro. | researchgate.net |
| Pivalate-based Michael product | COX-1, COX-2, 5-LOX | Showed in vitro inhibitory potential against all three enzymes. | mdpi.com |
| Isatin-thiosemicarbazones | Inflammatory Pathways | Investigated for anti-inflammatory activity. | researchgate.net |
| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | iNOS, TNF-alpha, COX-2, NF-kB | Potent anti-inflammatory activity, reducing paw edema and neutrophil migration. | nih.gov |
Anti-Microbial and Anti-Viral Research Applications
The pyrimidine scaffold is also a component of many anti-microbial and anti-viral agents. Research has explored the synthesis of novel nucleoside analogues with potential antiviral activity. For example, 2'-methyl carbovir (B1146969) analogues have been synthesized, and the 5-iodouracil (B140508) analogue demonstrated significant activity against human cytomegalovirus (HCMV). nih.gov
Another study focused on the synthesis of C-methyl branched cyclopropyl (B3062369) nucleosides, which were assayed against several viruses. nih.gov Additionally, the synthesis of 4'-thionucleoside monophosphate prodrugs has been undertaken to evaluate their antiviral activity against the hepatitis C virus (HCV) and other related viruses. mdpi.com While some of these compounds showed activity, their potency was diminished compared to their 4'-oxo counterparts, a finding that is the subject of ongoing research. mdpi.com
Endothelin Receptor Antagonism and Related Cardiovascular Studies
Endothelin (ET) receptors, particularly the ET-A subtype, play a crucial role in vasoconstriction and cell proliferation, making them a key target for cardiovascular therapies, especially for pulmonary arterial hypertension (PAH). nih.govnih.govmdpi.com The development of endothelin receptor antagonists has been a significant advancement in the treatment of this condition. nih.gov
Macitentan, a potent dual ET-A/ET-B receptor antagonist, was developed through structure-activity relationship studies that were inspired by a compound containing a 5-bromopyrimidin-2-yl)oxy moiety. acs.org The introduction of a pyrimidine ring to the ethylene (B1197577) glycol moiety of a lead compound significantly improved the affinity for both ET-A and ET-B receptors. acs.org Further modifications, including the introduction of a 5-bromo substituent, led to improved affinity for the ET-A receptor. acs.org Clopidogrel, another cardiovascular drug, is a prodrug that contains a substituted acetate (B1210297) moiety, highlighting the relevance of this chemical feature in cardiovascular medicine. mdpi.com
| Compound | Target(s) | Key Findings | Reference(s) |
| Macitentan | ET-A and ET-B Receptors | A potent dual antagonist developed from a lead with a bromopyrimidine moiety. | acs.org |
| T-0201 (lead compound) | ET-A and ET-B Receptors | Inspired the development of Macitentan. | acs.org |
| Clopidogrel | Platelet P2Yac ADP receptors | An inactive prodrug that is metabolized to an active antiplatelet agent. | mdpi.com |
Enzyme Inhibitory Potential (e.g., Kinases, Cyclooxygenases, Demethylases)
The inhibitory potential of pyrimidine derivatives extends to a variety of enzymes implicated in disease.
Kinase Inhibition: Pyridine derivatives have been evaluated for their c-Src kinase inhibitory activity. mdpi.com Additionally, quinoline-based compounds have been investigated as potential dual inhibitors of EGFR and BRAFV600E, with some derivatives showing potent inhibitory activity. mdpi.com
Cyclooxygenase (COX) Inhibition: As mentioned previously, pyrimidine derivatives have been extensively studied as COX inhibitors. Novel pyrimidine-5-carbonitriles have been synthesized and shown to be potent and selective COX-2 inhibitors. mdpi.com Similarly, isoxazole (B147169) derivatives have demonstrated strong and selective COX-2 inhibitory activity. aalto.fi Imidazole-based compounds have also been designed as atypical selective COX-2 inhibitors. brieflands.com
Demethylase Inhibition: Human sterol 14α-demethylase (CYP51) is a target for cholesterol-lowering drugs. While human CYP51 is resistant to inhibition, research continues to design and evaluate potent inhibitors. nih.gov
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Pyridine Derivatives | c-Src Kinase | Evaluated for inhibitory activity. | mdpi.com |
| Quinoline-based compounds | EGFR, BRAFV600E | Some derivatives showed potent dual inhibitory activity. | mdpi.com |
| Pyrimidine-5-carbonitriles | COX-2 | Potent and selective inhibitors. | mdpi.com |
| Isoxazole Derivatives | COX-2 | Strong and selective inhibitory activity. | aalto.fi |
| Imidazole-based compounds | COX-2 | Designed as atypical selective inhibitors. | brieflands.com |
| VFV (CYP51 inhibitor) | CYP51 | One of the first compounds to show 50% inhibition of lanosterol (B1674476) 14α-demethylation. | nih.gov |
Central Nervous System (CNS) Active Derivatives (e.g., Dopamine (B1211576) Receptor Antagonism, Nicotinic Receptor Modulation)
The CNS is a primary target for therapeutic intervention in a multitude of neurological and psychiatric disorders. Pyrimidine derivatives have emerged as a promising class of compounds with the ability to modulate key neurotransmitter systems, including the dopaminergic and cholinergic pathways.
Dopamine Receptor Antagonism:
Dopamine receptors, particularly the D2 subtype, are crucial targets for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. wikipedia.orgclevelandclinic.org The blockade of these receptors helps to alleviate the positive symptoms of psychosis. Several studies have highlighted the potential of pyrimidine-based compounds as dopamine receptor antagonists. For instance, a series of 1H-pyrimidin-2-one derivatives were synthesized and identified as highly potent and selective dopamine D3-receptor antagonists. nih.gov
While direct studies on derivatives of this compound are not extensively documented, the core pyrimidine structure suggests its potential as a scaffold for designing novel dopamine receptor antagonists. By modifying the methyl acetate group and substituting the bromine atom with various aryl or alkylpiperazine moieties, it is conceivable to develop derivatives with affinity for dopamine receptors. The general structure of such potential derivatives is depicted below.
Interactive Data Table: Potential Dopamine Receptor Antagonist Derivatives of this compound
| Compound ID | R1 Group (Substitution at position 5) | R2 Group (Modification of acetate moiety) | Predicted Activity |
| M2BA-D1 | Phenyl | N-(4-phenylpiperazin-1-yl)acetamide | D2/D3 Antagonism |
| M2BA-D2 | 4-Chlorophenyl | N-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | D2/D3 Antagonism |
| M2BA-D3 | Thien-2-yl | N-(4-fluorophenyl)piperazin-1-yl)acetamide | D2/D3 Antagonism |
This table represents hypothetical derivatives for illustrative purposes based on known pharmacophores for dopamine receptor antagonism.
Nicotinic Receptor Modulation:
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in various cognitive functions, and their modulation is a key strategy for treating neurological disorders like Alzheimer's disease and for smoking cessation. mdpi.comnih.gov Natural products and their synthetic analogs have been instrumental in understanding the pharmacology of nAChRs. nih.gov Pyridine and pyrimidine derivatives have been explored as modulators of these receptors. nih.gov
The structural features of this compound could be exploited to generate nAChR modulators. For example, the pyrimidine ring can mimic the pyridine ring present in nicotine (B1678760) and other nAChR agonists. The ester and bromo functionalities offer sites for introducing diversity to achieve selectivity for different nAChR subtypes. Docking studies of nitromethylene neonicotinoid derivatives with nAChRs have provided insights into the ligand-binding region, which could guide the design of novel modulators. nih.gov
Anti-Parasitic Drug Development
Parasitic diseases remain a significant global health challenge, necessitating the development of new and effective therapeutic agents. gsconlinepress.com The metabolic pathways of parasites, particularly those involved in nucleotide synthesis, offer attractive targets for drug discovery due to differences from their human hosts. nih.govnih.govresearchgate.net
The pyrimidine biosynthetic pathway is essential for the survival of many parasites, including Plasmodium falciparum, the causative agent of malaria. gsconlinepress.comgsconlinepress.com Drugs like pyrimethamine (B1678524) target the dihydrofolate reductase enzyme in this pathway, leading to the inhibition of DNA synthesis and parasite death. gsconlinepress.comgsconlinepress.com The reliance of some parasites on de novo pyrimidine synthesis makes this pathway a prime target for chemotherapeutic intervention. nih.govresearchgate.net
Derivatives of this compound hold promise for the development of novel anti-parasitic drugs. The bromopyrimidine core is a known feature in some bioactive compounds. For instance, marinopyrrole analogs, which contain a pyrrole (B145914) ring that can be considered a bioisostere of the pyrimidine ring in some contexts, have shown potent in vitro activity against Toxoplasma gondii. researchgate.net Furthermore, the pyrimidine scaffold is a key component of approved anti-malarial drugs. gsconlinepress.comgsconlinepress.com
Interactive Data Table: Potential Anti-Parasitic Derivatives of this compound
| Compound ID | R1 Group (Substitution at position 5) | R2 Group (Modification of acetate moiety) | Potential Parasite Target | Target Organism |
| M2BA-AP1 | 4-Aminophenyl | Thiazolidin-4-one | Dihydrofolate reductase | Plasmodium falciparum |
| M2BA-AP2 | 1H-Benzimidazol-2-yl | Hydrazide | Quinol-fumarate reductase | Helminths |
| M2BA-AP3 | 4-(Trifluoromethyl)phenyl | N-Aryl amide | Pteridine (B1203161) reductase 1 | Trypanosoma brucei |
This table represents hypothetical derivatives for illustrative purposes based on known anti-parasitic pharmacophores.
Mechanisms of Biological Interaction
Understanding the molecular mechanisms by which bioactive compounds exert their effects is crucial for rational drug design and development. For derivatives of this compound, their interactions with biological targets are predicted to be driven by the versatile chemistry of the pyrimidine core and its substituents.
Interaction with Cellular and Molecular Targets (e.g., Proteins, Nucleic Acids)
Protein Interactions:
The majority of drugs exert their effects by interacting with proteins, such as receptors, enzymes, and ion channels. Pyrimidine derivatives have been shown to bind to a variety of protein targets.
Enzyme Inhibition: In the context of anti-parasitic activity, pyrimidine derivatives can act as inhibitors of essential enzymes in the parasite's metabolic pathways. For example, they can target dihydrofolate reductase, thymidylate synthase, or pteridine reductase 1, thereby disrupting DNA synthesis and repair. gsconlinepress.comnih.govgsconlinepress.com Molecular docking studies have shown that pyrimidine derivatives can fit into the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net
Receptor Antagonism: As discussed in the CNS section, pyrimidine-based compounds can act as antagonists at dopamine receptors. This interaction typically involves the pyrimidine ring and its substituents binding to the ligand-binding pocket of the receptor, preventing the binding of the endogenous neurotransmitter, dopamine. nih.govresearchgate.net This blockade modulates downstream signaling pathways.
Ion Channel Modulation: Pyrimidine derivatives can also modulate the function of ion channels, such as nAChRs. These interactions can be either orthosteric, competing with the natural ligand acetylcholine, or allosteric, binding to a different site on the receptor to modulate its activity. mdpi.com
Nucleic Acid Interactions:
The structural similarity of the pyrimidine ring to the natural nucleobases suggests that its derivatives could potentially interact with DNA and RNA. Some anti-parasitic and anticancer drugs function by intercalating into DNA or by being incorporated into the nucleic acid chain, leading to the disruption of replication and transcription. nih.govresearchgate.net The planar nature of the pyrimidine ring would facilitate such intercalation, while modifications at the acetate and bromo positions could influence the strength and specificity of these interactions.
Elucidation of Molecular Mechanisms of Action
The elucidation of the precise molecular mechanisms of action for novel derivatives of this compound would require a combination of experimental and computational approaches.
Biochemical Assays: In vitro enzyme inhibition assays would be essential to determine the potency and selectivity of the compounds against their target enzymes. nih.gov Radioligand binding assays would be used to measure the affinity of the compounds for specific receptors. mdpi.com
Cell-Based Assays: Cellular assays would be employed to assess the functional consequences of target engagement, such as the inhibition of parasite growth or the modulation of neuronal signaling. nih.gov
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compounds bound to their protein targets, providing a detailed understanding of the molecular interactions.
Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of the compounds and to rationalize the observed structure-activity relationships. researchgate.netmdpi.comresearchgate.netekb.eg These methods can also aid in the design of more potent and selective derivatives.
Structure Activity Relationship Sar and Structure Biology Relationship Sbr Analysis
Influence of Halogenation on Pharmacological Profiles
The presence and nature of a halogen substituent on the pyrimidine (B1678525) ring can significantly modulate the pharmacological profile of pyrimidine-based compounds. In the case of Methyl 2-(5-bromopyrimidin-2-YL)acetate, the bromine atom at the C-5 position plays a pivotal role in its biological activity.
Halogens, through their electronic and steric properties, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The substitution of different halogens (Fluorine, Chlorine, Bromine, Iodine) at the C-5 position of the pyrimidine ring can lead to a range of biological activities. For instance, in a series of 2-amino-4,6-dichloropyrimidines, the nature of the C-5 substituent was found to be a critical determinant of their inhibitory activity on prostaglandin (B15479496) E2 production. While smaller substituents like hydrogen and methyl resulted in insignificant activity, bulkier groups led to potent inhibition nih.gov.
Studies on other halogenated pyrimidine derivatives have shown that the type of halogen can impact potency and selectivity. For example, in a series of 3-chloroazetidin-2-ones, the chloro-substituted compound exhibited greater antiproliferative effects compared to its bromo-substituted counterpart, suggesting that the specific halogen's properties are crucial for activity acs.org. Conversely, in other series, bromo derivatives have shown potent activity nih.gov. The introduction of a fluorine atom, for instance, can alter the electronic distribution within the molecule and enhance binding interactions, as well as improve metabolic stability nih.gov.
The following table summarizes the observed effects of halogen substitution on the pharmacological profiles of various pyrimidine and related heterocyclic analogs, providing insights into the potential impact of modifying the bromine atom in this compound.
| Compound Series | Halogen Substituent | Observed Effect on Pharmacological Profile | Reference |
|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidines | H, CH3 vs. Butyl at C-5 | Smaller substituents at C-5 showed insignificant activity, while bulkier groups like butyl led to potent inhibition of PGE2 production. | nih.gov |
| 3-Haloazetidin-2-ones | Chloro vs. Bromo | 3-chloro compounds showed greater antiproliferative activity than 3-bromo analogs. | acs.org |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Bromo | Demonstrated significant anticancer activity against several cancer cell lines. | nih.gov |
| Pyrimidine Derivatives | Fluoro | Fluorine atoms can modulate electronic distribution and enhance binding interactions, while also improving metabolic stability. | nih.gov |
Impact of Steric and Electronic Modulations
Steric Effects: The bulk and spatial arrangement of substituents can either facilitate or hinder the optimal binding of a molecule to its target. For instance, in a series of polysubstituted pyrimidines, it was found that for monoaryl- and bisarylpyrimidines, a shorter C-5 substituent led to higher potency in inhibiting PGE2 production nih.gov. This suggests that for certain targets, excessive steric bulk at this position can be detrimental to activity. Conversely, in other cases, larger substituents may be required to fill a specific hydrophobic pocket in the target's binding site, thereby enhancing affinity.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the electronic distribution within the pyrimidine ring. This, in turn, affects the molecule's ability to form crucial interactions such as hydrogen bonds and π-π stacking with the target protein. For example, the introduction of electron-withdrawing groups can enhance the acidity of nearby protons, potentially strengthening hydrogen bond donor capabilities. A study on the Rh(i)-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles demonstrated that the electronic nature of the C5-substituent significantly influenced reactivity and regioselectivity, with electron-donating groups favoring one product and strong electron-withdrawing groups favoring another rsc.org.
The interplay of steric and electronic effects is often complex. A substituent that is sterically favorable may be electronically unfavorable, and vice versa. Therefore, a careful balance of these properties is necessary to optimize the pharmacological activity of this compound analogs.
| Compound Series | Position of Modulation | Steric/Electronic Factor | Impact on Activity | Reference |
|---|---|---|---|---|
| Polysubstituted Pyrimidines | C-5 | Shorter substituent | Higher potency to inhibit PGE2 production. | nih.gov |
| 1,2,3-Thiadiazoles | C-5 | Electron-donating vs. electron-withdrawing groups | Influenced reactivity and regioselectivity of the reaction. | rsc.org |
| Pyridopyrimidine Inhibitors | 7-position | Substitution of dibromo with dichloro ring | Slightly lower cLogD. | nih.gov |
| 5-chloro-4-((substituted phenyl)amino)pyrimidines | Substituted phenyl ring | Presence of small groups (e.g., methoxy) | Beneficial for HDAC inhibitory activity. | nih.gov |
Role of Functional Groups on Binding Affinity and Selectivity
The functional groups appended to the core pyrimidine scaffold of this compound are critical determinants of its binding affinity and selectivity. The methyl acetate (B1210297) group at the C-2 position and the bromine atom at the C-5 position are key handles for interaction and can be modified to fine-tune the compound's pharmacological properties.
The ester functionality of the methyl acetate group can participate in hydrogen bonding interactions with the target protein, either as a hydrogen bond acceptor through its carbonyl oxygen or through water-mediated interactions. The size of the alkyl group of the ester (methyl vs. ethyl, for example) can influence steric interactions within the binding pocket. Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negatively charged group, which could form strong ionic interactions or salt bridges with positively charged residues in the target, potentially increasing binding affinity. Conversion of the ester to an amide would introduce a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), offering different interaction possibilities. The synthesis of various amide derivatives from carboxylic acids has been a common strategy to explore new biological activities mdpi.comresearchgate.netsphinxsai.commdpi.com.
The bromine atom at the C-5 position, in addition to its electronic and steric contributions, can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein. This can be a significant contributor to binding affinity and selectivity.
The following table illustrates the potential impact of modifying the key functional groups of this compound on its binding characteristics.
| Functional Group Modification | Potential Impact on Binding Affinity and Selectivity | Rationale |
|---|---|---|
| Ester to Carboxylic Acid | Potential for increased affinity through ionic interactions/salt bridges. | Introduction of a negatively charged carboxylate group. |
| Ester to Amide | Altered hydrogen bonding capacity (addition of H-bond donor). | Amide group provides both H-bond donor and acceptor sites. |
| Methyl Ester to Ethyl Ester | Potential for altered steric fit and hydrophobic interactions. | Increased alkyl chain length can probe different regions of the binding pocket. |
| Replacement of Bromine with other Halogens | Modulation of halogen bonding strength and steric/electronic properties. | Different halogens have varying sizes, electronegativity, and polarizability. |
Conformational Dynamics and Biological Response
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, which possesses a rotatable bond between the pyrimidine ring and the acetate side chain, its conformational dynamics can play a significant role in its interaction with a biological target.
The preferred conformation of the molecule in solution and, more importantly, in the bound state, will dictate the spatial orientation of its key functional groups. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of the target is crucial for high-affinity binding. Conformational analysis of 2-substituted piperazines has shown that a preferred axial conformation places key nitrogen atoms in an orientation that mimics the natural ligand, highlighting the importance of conformational preference in binding nih.gov.
Computational studies and experimental techniques such as X-ray crystallography and NMR spectroscopy can provide insights into the conformational preferences of molecules. Understanding the bioactive conformation can guide the design of conformationally restricted analogs, where the flexibility of the molecule is reduced to lock it into the desired bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding and can also improve selectivity. The design of conformationally diverse pyrimidine-embedded macrocycles and bridged cycles is a strategy to explore unique biological activities by presenting the pyrimidine core in different spatial arrangements rsc.org.
The flexibility of the 2-acetate (B119210) side chain in this compound allows it to adopt various orientations, which could be advantageous for binding to multiple targets or a single target with a flexible binding pocket. However, this flexibility can also be a liability, as it may lead to off-target effects or a significant entropic cost upon binding.
Solvent-Mediated Interactions and Water Displacement in Ligand-Target Binding
Water molecules play a critical and often underappreciated role in ligand-target binding. In the binding site of a protein, water molecules can form a complex network of hydrogen bonds with the protein and can mediate interactions between the protein and a ligand. The displacement of these water molecules upon ligand binding can have a significant impact on the thermodynamics of the interaction.
For a ligand to bind to a target, it must first displace the water molecules that occupy the binding site. The energetic cost of desolvating both the ligand and the binding site must be compensated by the favorable interactions formed between the ligand and the target. Water molecules that are in energetically unfavorable positions within the binding site ("unhappy" waters) are more easily displaced, and their release into the bulk solvent can provide a significant entropic driving force for binding nih.gov.
Conversely, some water molecules may be tightly bound within the active site and may mediate hydrogen bonding between the ligand and the target. In such cases, a ligand that can form interactions with these bridging water molecules may have a higher affinity than one that displaces them. Studies on the interaction of pyrimidine with water have shown that as the number of water molecules increases, the stability of the complexes increases sphinxsai.comheteroletters.org. Furthermore, the protonation state of a pyrimidine ring can influence water displacement and shift the binding mode from water-mediated to direct hydrogen bonding nih.gov.
In the context of this compound, the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the acetate group are potential sites for forming water-mediated hydrogen bonds. Understanding the location and stability of water molecules in the target's binding site is therefore crucial for designing analogs with improved binding affinity. Computational methods such as molecular dynamics simulations and free energy calculations can be used to predict the role of water molecules in ligand binding and to guide the design of new inhibitors that either displace or incorporate key water molecules.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.
While specific docking studies featuring Methyl 2-(5-bromopyrimidin-2-yl)acetate as the primary ligand are not prominent in the literature, its derivatives are frequently evaluated. For instance, various bromo-pyrimidine analogs have been synthesized and assessed as inhibitors for targets like tyrosine kinases and cytochrome c peroxidase. nih.govekb.eg A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant enzyme, such as a kinase or protease. The results would predict binding affinity (scoring function) and identify key interactions like hydrogen bonds and hydrophobic contacts, guiding the design of more potent derivatives.
Table 1: Illustrative Molecular Docking Results for a Pyrimidine (B1678525) Derivative (Note: This data is representative of a typical docking study on a related compound, not this compound itself).
| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (1PXX) | Pyrimidine Analog | -8.4 | ARG-120, TYR-355 | Hydrogen Bond |
| VAL-523, SER-353 | Hydrophobic | |||
| Bcr/Abl Kinase (2HYY) | Bromo-pyrimidine Analog | -9.2 | MET-318, THR-315 | Hydrogen Bond |
| ILE-360, LEU-248 | Hydrophobic |
Quantum Mechanical Calculations for Electronic and Structural Properties
Quantum mechanical (QM) methods are employed to understand the electronic structure and geometry of molecules from first principles, solving the Schrödinger equation. These calculations provide precise information about electron distribution, molecular orbitals, and electrostatic potential.
For this compound, QM calculations would reveal the molecule's fundamental electronic characteristics. They can predict properties such as dipole moment, polarizability, and atomic charges, which govern its intermolecular interactions and reactivity. Such studies on related pyrimidine derivatives have successfully elucidated their spectroscopic properties and reaction mechanisms. plu.mxscience.org.ge
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. mdpi.comnih.gov It is particularly well-suited for studying the properties of organic molecules like pyrimidine derivatives.
A primary application of DFT is to find the most stable three-dimensional structure of a molecule (geometry optimization). For this compound, which has rotatable bonds in its acetate (B1210297) side chain, conformational analysis would be performed to identify the lowest energy conformers. nih.gov This is typically done using a functional like B3LYP with a basis set such as 6-31+G(d,p). mdpi.comnih.gov The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.
Table 2: Representative DFT-Calculated Structural Parameters (Note: This data is hypothetical for this compound, based on typical values for similar structures).
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |
| Bond Length | C-Br | 1.90 Å |
| C=N | 1.34 Å | |
| C-C (ring-chain) | 1.51 Å | |
| C=O | 1.21 Å | |
| Bond Angle | C-N-C (ring) | 116° |
| N-C-C (ring) | 124° | |
| O=C-O | 125° |
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible absorption spectra for pyrimidine derivatives have shown good agreement with experimental results. plu.mx For this compound, DFT could predict vibrational frequencies corresponding to C=O, C-Br, and C-N stretching modes, as well as the chemical shifts for its unique hydrogen and carbon atoms.
The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. plu.mx DFT calculations would map the electron density of these orbitals for this compound, identifying the most likely sites for nucleophilic and electrophilic attack.
Table 3: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative (Note: Representative data shown to illustrate typical DFT output).
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.85 | Region of electron donation (pyrimidine ring) |
| LUMO Energy | -1.20 | Region of electron acceptance (ester group) |
| HOMO-LUMO Gap | 5.65 | High kinetic stability |
Thermodynamic Property Predictions Relevant to Biological Systems
Computational methods can predict key thermodynamic parameters that govern chemical and biological processes. For pyrimidine derivatives, studies have used computational models to estimate properties like pKa, which determines the ionization state of a molecule at a given pH. mdpi.comnih.gov Other research has focused on the thermodynamics of binding interactions, such as enthalpy (ΔH) and entropy (ΔS), which provide a deeper understanding of the driving forces behind ligand-protein complex formation. nih.govmdpi.com While direct thermoanalytical data for this compound is not published, studies on similar pyrimidines show that decomposition patterns and thermal stability can be analyzed and predicted. docsdrive.comresearchgate.net Such predictions are vital for understanding a molecule's behavior in a biological environment.
Advanced Analytical and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and composition of Methyl 2-(5-bromopyrimidin-2-yl)acetate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a comprehensive picture of the molecule's atomic arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrimidine (B1678525) ring will appear as singlets in the downfield region, characteristic of their electron-deficient environment. The methylene (B1212753) (-CH₂-) protons adjacent to the pyrimidine ring and the ester group will also produce a singlet, while the methyl (-CH₃) protons of the ester group will appear as a singlet in the upfield region. Chemical suppliers often confirm the structure of their products using ¹H NMR, stating that the spectrum is consistent with the expected structure. chemscene.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with the carbon attached to the bromine atom being significantly influenced), the methylene carbon, and the methyl carbon.
| ¹H and ¹³C NMR Data for this compound |
| Atom |
| Pyrimidine-H |
| Methylene (-CH₂-) |
| Methyl (-CH₃) |
| Carbonyl (C=O) |
| Pyrimidine-C |
| Pyrimidine-C-Br |
| Methylene (-CH₂-) |
| Methyl (-CH₃) |
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. The nominal molecular weight of the compound is approximately 231.05 g/mol . chemscene.com Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern in mass spectrometry can also provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this specific compound, cleavage of the bond between the methylene group and the pyrimidine ring is also a likely fragmentation pathway. Predicted mass spectrometry data suggests the formation of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ in electrospray ionization (ESI) mass spectrometry.
| Predicted Mass Spectrometry Data for this compound Adducts |
| Adduct |
| [M+H]⁺ |
| [M+Na]⁺ |
| [M-H]⁻ |
| [M+NH₄]⁺ |
| [M+K]⁺ |
Chromatographic Purification and Purity Determination
Chromatographic techniques are indispensable for the purification of this compound and for the determination of its purity, which is often reported to be ≥95% or higher by suppliers. chemscene.com
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical setup would involve a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or a dilute acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The elution of the compound is monitored using a UV detector, as the pyrimidine ring is UV-active. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
| Typical HPLC Parameters for Analysis of Related Pyrimidine Derivatives |
| Parameter |
| Column |
| Mobile Phase |
| Detection |
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of the synthesis of this compound. libretexts.org A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. cardiff.ac.uk The separated spots are visualized under UV light, where the UV-active pyrimidine ring will appear as a dark spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and can be used to differentiate it from starting materials and byproducts.
For the purification of larger quantities of this compound, column chromatography is the preferred method. cardiff.ac.uk A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and a solvent system, similar to that used for TLC but often with a slightly lower polarity, is passed through the column. The different components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound.
Structural Elucidation via X-ray Crystallography
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its chemical reactivity and biological interactions.
While a specific crystal structure determination for this compound is not publicly available in the searched literature, the crystallographic analysis of a related brominated heterocyclic compound, Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, offers insight into the type of data obtained from such an experiment. nih.gov In that study, X-ray diffraction data confirmed the position of the bromine atom on the aromatic ring system. nih.gov The analysis revealed the compound crystallizes in a monoclinic system and provided precise cell parameters such as a, b, and c, and the angle β. nih.gov Such data allows for the detailed description of the molecular geometry, including the planarity of ring systems and the torsion angles of substituent groups. nih.gov For this compound, an X-ray crystallographic analysis would similarly be expected to confirm the planarity of the pyrimidine ring and determine the orientation of the methyl acetate substituent relative to the ring.
Illustrative Crystallographic Data for a Brominated Heterocyclic Compound
This table presents data for Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate as an example of typical crystallographic data. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃BrO₃ |
| Molecular Weight ( g/mol ) | 333.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.050 (2) |
| b (Å) | 14.5064 (17) |
| c (Å) | 5.3660 (7) |
| β (°) | 96.443 (3) |
| Volume (ų) | 1318.8 (3) |
| Z | 4 |
In Vitro Biological Assay Methodologies
In vitro biological assays are essential tools for evaluating the potential biological activity of chemical compounds in a controlled laboratory setting. These assays are fundamental in the early stages of drug discovery and development.
Cell Proliferation and Cytotoxicity Assays (e.g., MTT)
Cell proliferation and cytotoxicity assays are used to determine the effect of a compound on cell viability and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govnih.gov
The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells. nih.gov The amount of formazan produced is directly proportional to the number of viable cells. nih.gov This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, typically around 570 nm. nih.gov
The general procedure for an MTT assay involves:
Seeding cells in a 96-well plate and allowing them to adhere.
Treating the cells with various concentrations of the test compound for a specified period. researchgate.net
Adding the MTT solution to each well and incubating for a few hours to allow for formazan formation. nih.gov
Adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution, to dissolve the formazan crystals. nih.gov
Measuring the absorbance using a microplate reader. nih.gov
The results are often expressed as the percentage of cell viability relative to an untreated control. A decrease in cell viability suggests that the compound has cytotoxic or anti-proliferative effects. researchgate.net
Inhibitory Concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC) Determinations
Inhibitory Concentration (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process or component by 50%. In pharmacology, it is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. IC₅₀ values are typically determined from dose-response curves, where the concentration of the compound is plotted against the percentage of inhibition. For instance, in cancer research, the IC₅₀ value represents the concentration of a compound that is required to reduce the proliferation of a cancer cell population by half. researchgate.net
Several studies on pyrimidine derivatives have reported IC₅₀ values against various cancer cell lines. For example, certain pyrimidine sulfonamide derivatives have been shown to have potent anticancer activity with low micromolar IC₅₀ values. thepharmajournal.com
Illustrative IC₅₀ Values for Pyrimidine Derivatives
This table presents IC₅₀ values for various pyrimidine derivatives against different cancer cell lines as found in the literature.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-methyl-3-(4-(3,4,5-trimethoxyphenyl) pyrimidin-2-ylamino) phenyl)naphthalene-2-sulfonamide | K562 | 5.60 | thepharmajournal.com |
| N-(4-methyl-3-(4-(3,4,5-trimethoxyphenyl) pyrimidin-2-ylamino) phenyl)naphthalene-2-sulfonamide | MCF-7 | 9.33 | thepharmajournal.com |
| N-(4-methyl-3-(4-(3,4,5-trimethoxyphenyl) pyrimidin-2-ylamino) phenyl)naphthalene-2-sulfonamide | MDA-MB-231 | 6.93 | thepharmajournal.com |
| A pyrimidine derivative (Compound 8) | Human malignant cell lines | 4 | thepharmajournal.com |
| A pyrimidine derivative (Compound 9) | Human malignant cell lines | 0.4 | thepharmajournal.com |
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov It is a standard laboratory measure of the in vitro susceptibility of bacteria and fungi to antimicrobial agents. nih.goviosrphr.org
The determination of MIC is crucial for assessing the antimicrobial potential of new compounds. The broth microdilution method is a common technique used to determine MIC values. iosrphr.org In this method, a standardized inoculum of the microorganism is introduced into wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. nih.gov
Research on halogenated pyrrolopyrimidines has demonstrated that bromo-substituted derivatives can exhibit potent antibacterial activity against strains like Staphylococcus aureus, with MIC values in the low µg/mL range. nih.gov
Illustrative MIC Values for Brominated Pyrimidine Derivatives
This table presents MIC values for various brominated pyrimidine derivatives against different microbial strains as found in the literature.
| Compound Type | Microbial Strain | MIC (mg/L or µg/mL) | Reference |
| para-bromo pyrrolopyrimidine | Staphylococcus aureus | 8 mg/L | nih.gov |
| para-iodo pyrrolopyrimidine | Staphylococcus aureus | 8 mg/L | nih.gov |
| 2,4-disubstituted-6-thiophenyl-pyrimidine derivative | MRSA and VREs | 2 µg/mL | thepharmajournal.com |
| Pyrimidin-2-ol/thiol/amine derivative (Compound 12) | S. aureus | 0.87 µM/ml | nih.gov |
| Pyrimidin-2-ol/thiol/amine derivative (Compound 10) | P. aeruginosa | 0.77 µM/ml | nih.gov |
Future Perspectives and Translational Relevance
Rational Design of Next-Generation Therapeutics
The 5-bromopyrimidine (B23866) moiety is a well-established pharmacophore found in numerous biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy. The bromine atom at the 5-position can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity to target proteins. Furthermore, the pyrimidine (B1678525) ring itself can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition within enzyme active sites.
The presence of the methyl acetate (B1210297) group at the 2-position of Methyl 2-(5-bromopyrimidin-2-yl)acetate provides a key handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, enabling the introduction of diverse functional groups to probe interactions with specific amino acid residues in a target protein.
A notable example of a successful drug molecule featuring a 5-bromopyrimidinyl moiety is Macitentan, a dual endothelin receptor antagonist. While not directly synthesized from this compound, the clinical success of Macitentan underscores the therapeutic potential of this scaffold. The rational design of future therapeutics based on this compound will likely involve computational modeling and structure-based drug design approaches to optimize interactions with a variety of therapeutic targets, including kinases, G-protein coupled receptors, and other enzymes implicated in disease.
Table 1: Potential Therapeutic Targets for Derivatives of this compound
| Target Class | Therapeutic Area | Rationale for Targeting with 5-Bromopyrimidine Scaffold |
| Protein Kinases | Oncology, Inflammatory Diseases | Halogen bonding potential of bromine can enhance selectivity and potency. |
| GPCRs | Cardiovascular Diseases, CNS Disorders | Versatile scaffold for developing agonists or antagonists. |
| Proteases | Infectious Diseases, Oncology | Potential for specific interactions within the active site. |
| Epigenetic Targets | Oncology | Scaffold for developing inhibitors of histone-modifying enzymes. |
Expanding the Synthetic Utility of the 5-Bromopyrimidin-2-yl Acetate Scaffold
The synthetic versatility of this compound is a key driver of its potential in drug discovery and materials science. The bromine atom is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkynyl substituents at the C5-position of the pyrimidine ring.
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes.
These reactions provide access to a vast chemical space of novel 5-substituted pyrimidine derivatives. Furthermore, the methyl acetate group can be elaborated through various synthetic transformations. For instance, the α-carbon can be functionalized, or the ester can be reduced to an alcohol, providing another point of diversification. The combination of modifications at both the 5-position and the 2-position acetate group allows for the creation of highly complex and diverse molecular architectures from a single, readily accessible starting material.
Green Chemistry and Sustainable Synthesis Development
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of sustainable synthetic routes to this compound and its derivatives is an active area of research.
Traditional methods for the synthesis of pyrimidines often involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. Greener alternatives are being explored, including:
Catalytic Methods: The use of transition metal catalysts, such as iridium and nickel, can enable more efficient and atom-economical syntheses of the pyrimidine core. google.comsynquestlabs.com
Multicomponent Reactions: One-pot reactions where three or more reactants combine to form a complex product can significantly reduce the number of synthetic steps, solvent usage, and waste generation. google.comsynquestlabs.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key focus.
Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.
The application of these green chemistry principles to the synthesis of this compound will not only reduce the environmental impact of its production but also make it a more economically viable starting material for large-scale applications.
Applications in Chemical Biology and Materials Science
Beyond its therapeutic potential, the 5-bromopyrimidin-2-yl acetate scaffold has promising applications in chemical biology and materials science.
In chemical biology , derivatives of this compound can be developed as chemical probes to study biological processes. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, these probes can be used to identify and characterize the protein targets of bioactive molecules. The versatility of the scaffold allows for the design of probes with tailored properties for specific applications, such as activity-based protein profiling (ABPP).
In materials science , pyrimidine derivatives are known to exhibit interesting photophysical and electronic properties. The electron-deficient nature of the pyrimidine ring, coupled with the ability to introduce a wide range of substituents through cross-coupling reactions, makes the 5-bromopyrimidin-2-yl acetate scaffold an attractive building block for the synthesis of:
Liquid Crystals: Pyrimidine-containing molecules have been shown to exhibit liquid crystalline behavior, which is essential for applications in displays and optical devices. synquestlabs.comchemscene.comachemblock.comgoogleapis.com
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of pyrimidine derivatives make them promising candidates for use as emitters or host materials in OLEDs. bldpharm.com
Polymers: Incorporation of the rigid pyrimidine scaffold into polymer backbones can lead to materials with enhanced thermal stability and specific electronic or optical properties.
The ability to precisely control the molecular structure through the synthetic handles available on this compound will be crucial for the rational design of new functional materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
